molecular formula C14H9Cl3O2 B1462614 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-54-7

4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride

Cat. No. B1462614
M. Wt: 315.6 g/mol
InChI Key: AHNBJIPQTHTYDP-UHFFFAOYSA-N
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Description

“4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl3O2 . It has a molecular weight of 315.58 .


Molecular Structure Analysis

The molecular structure of “4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms .

Scientific Research Applications

Acylation of Azaindoles

Research by Zhang et al. (2002) explored conditions for attaching acyl groups, including benzoyl chloride, to azaindoles, highlighting a method for functionalization at specific positions on the azaindole ring, which could be relevant for the synthesis or modification of compounds related to 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride (Zhang et al., 2002).

Phase Transfer Catalysis

Chang and Jwo (2000) investigated the kinetics of reactions between dichlorobenzoyl chlorides and benzoate ions, utilizing pyridine 1-oxide as a catalyst. This study could provide insights into the reactivity and potential applications of dichlorobenzoyl chloride derivatives in synthetic chemistry (Chang & Jwo, 2000).

Synthesis of Novel Heterocycles

Coppo and Fawzi (1998) described the synthesis of novel heterocyclic compounds involving reactions of dichlorocinnamoyl chloride with other chemical entities. This research might be indirectly relevant for understanding the synthetic versatility of compounds like 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride in the creation of new organic molecules (Coppo & Fawzi, 1998).

Oxidative Cleavage and Conversion

Sato et al. (1988) found that copper(II) chloride acts as a catalyst for the oxidative cleavage of O-benzylidene rings, converting them into benzoates. This process may relate to the chemical transformations possible with benzoyl chloride derivatives (Sato et al., 1988).

Substituted Aryl Cyanides Synthesis

Pazdera et al. (2011) demonstrated a green chemistry approach for preparing substituted aryl cyanides and dicyanobenzyl benzoate from reactions involving benzoyl chloride. This illustrates the compound's utility in synthesizing complex organic structures while adhering to principles of sustainable chemistry (Pazdera, Šimbera, & Dlouhý, 2011).

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNBJIPQTHTYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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